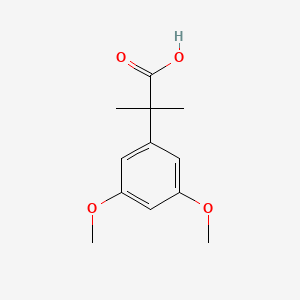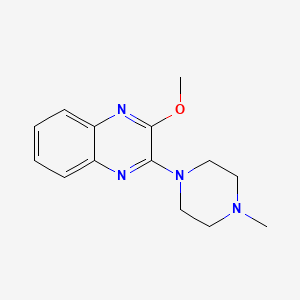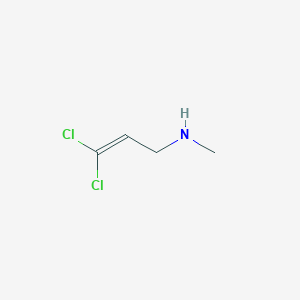
tert-Butyl ((1R,2R)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxycyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate: is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl (TBDMS) group, and a hydroxycyclopentyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the formation of the carbamate linkage through the reaction with tert-butyl isocyanate. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to amines.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclopentanone derivatives, while reduction of the carbamate group can produce cyclopentylamines.
Aplicaciones Científicas De Investigación
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carbamate group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
- tert-butyl N-[(1R,2S,3R,4S)-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclopentyl]carbamate
Uniqueness
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate is unique due to its specific stereochemistry and the presence of both tert-butyl and TBDMS groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H33NO4Si |
|---|---|
Peso molecular |
331.52 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2R)-2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-12-9-11(18)10-13(12)21-22(7,8)16(4,5)6/h11-13,18H,9-10H2,1-8H3,(H,17,19)/t11?,12-,13-/m1/s1 |
Clave InChI |
ZYPAGQSDTWTOLT-VFRRUGBOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1O[Si](C)(C)C(C)(C)C)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CC1O[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)






![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)






